molecular formula C8H9F3N2O3 B11775618 Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11775618
M. Wt: 238.16 g/mol
InChI Key: KXFOOFCDKCLOPI-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with difluoromethoxy, fluoro, and ethyl ester groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or difluoromethoxy positions, using nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the target. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

This compound has the molecular formula C8H9F3N2O3C_8H_9F_3N_2O_3 and a CAS number of 1384429-59-7. The compound features a pyrazole ring with difluoromethoxy and fluoro substituents, which are critical for its biological activity.

The synthesis typically involves the reaction of substituted pyrazole derivatives with ethyl acetoacetate or similar reagents under controlled conditions, yielding various analogs that may exhibit enhanced activity against specific biological targets .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In a rat model of carrageenan-induced paw edema, compounds with similar structures demonstrated significant reductions in inflammation. For instance, derivatives with specific substitutions at the pyrazole scaffold showed improved anti-inflammatory effects compared to control groups .

CompoundAnti-inflammatory Activity
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant reduction in edema
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant reduction in edema
This compoundPotential for further study

Antitumor Activity

Pyrazole derivatives have also been investigated for their antitumor properties. Studies suggest that modifications on the pyrazole ring can lead to enhanced cytotoxic effects against various cancer cell lines. For example, structural analogs have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial potential of this compound is another area of interest. Research indicates that certain pyrazole derivatives exhibit activity against gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial effects .

Case Studies and Research Findings

A notable study involved the synthesis of several pyrazole derivatives, including this compound, which were tested for various biological activities. The results indicated that specific substitutions could significantly enhance their efficacy against inflammatory responses and tumor cell proliferation .

Properties

Molecular Formula

C8H9F3N2O3

Molecular Weight

238.16 g/mol

IUPAC Name

ethyl 5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H9F3N2O3/c1-3-15-7(14)5-4(9)6(13(2)12-5)16-8(10)11/h8H,3H2,1-2H3

InChI Key

KXFOOFCDKCLOPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1F)OC(F)F)C

Origin of Product

United States

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